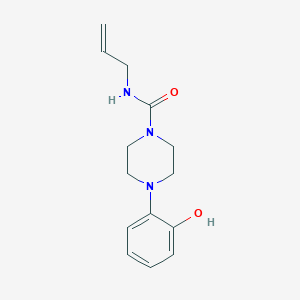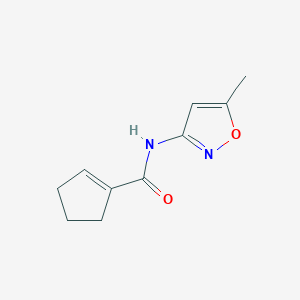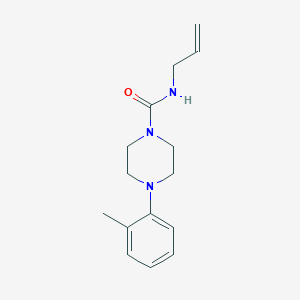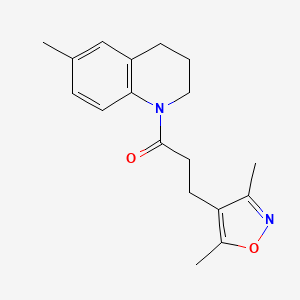
4-(2-hydroxyphenyl)-N-prop-2-enylpiperazine-1-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(2-hydroxyphenyl)-N-prop-2-enylpiperazine-1-carboxamide, commonly known as CPP, is a chemical compound that has gained significant attention in the field of neuroscience due to its ability to modulate the activity of N-methyl-D-aspartate (NMDA) receptors. NMDA receptors are critical for learning and memory processes, and their dysfunction has been implicated in various neurological disorders such as Alzheimer's disease, Parkinson's disease, and schizophrenia. CPP has been extensively studied for its potential therapeutic applications in these conditions.
作用机制
CPP acts as a positive allosteric modulator of 4-(2-hydroxyphenyl)-N-prop-2-enylpiperazine-1-carboxamide receptors, meaning it enhances the activity of these receptors without directly activating them. It binds to a specific site on the receptor, which leads to an increase in the opening of the ion channel and an influx of calcium ions into the cell. This, in turn, triggers a cascade of intracellular signaling events that are critical for synaptic plasticity and learning and memory processes.
Biochemical and Physiological Effects:
CPP has been shown to enhance long-term potentiation (LTP), a process that strengthens the connections between neurons in the brain and is critical for learning and memory processes. It has also been shown to improve cognitive function in animal models of Alzheimer's disease and Parkinson's disease. Additionally, CPP has been shown to have neuroprotective effects and to promote the survival of neurons in various models of neurodegeneration.
实验室实验的优点和局限性
CPP is a potent and selective modulator of 4-(2-hydroxyphenyl)-N-prop-2-enylpiperazine-1-carboxamide receptors, which makes it a valuable tool for investigating the role of these receptors in various neurological conditions. It has been extensively studied and characterized, and its effects on 4-(2-hydroxyphenyl)-N-prop-2-enylpiperazine-1-carboxamide receptor function are well understood. However, CPP has some limitations as a research tool, including its relatively short half-life and the need for careful dosing to avoid toxicity.
未来方向
There are several potential future directions for research on CPP and its therapeutic applications. One area of interest is the development of more potent and selective modulators of 4-(2-hydroxyphenyl)-N-prop-2-enylpiperazine-1-carboxamide receptors that could have improved therapeutic efficacy and fewer side effects. Another area of interest is the investigation of the role of 4-(2-hydroxyphenyl)-N-prop-2-enylpiperazine-1-carboxamide receptors in other neurological conditions, such as depression and anxiety disorders. Additionally, the development of CPP-based drugs that can cross the blood-brain barrier and be administered orally could have significant clinical applications.
合成方法
CPP can be synthesized through a multi-step process involving the reaction of 2-hydroxybenzaldehyde with propargylamine, followed by the formation of an intermediate which is then reacted with piperazine and finally, carboxylic acid. The final product is obtained after purification and characterization through various spectroscopic techniques.
科学研究应用
CPP has been widely used as a research tool to investigate the role of 4-(2-hydroxyphenyl)-N-prop-2-enylpiperazine-1-carboxamide receptors in various neurological conditions. It has been shown to enhance 4-(2-hydroxyphenyl)-N-prop-2-enylpiperazine-1-carboxamide receptor-mediated synaptic transmission, which is crucial for synaptic plasticity and learning and memory processes. CPP has also been used to investigate the mechanisms underlying the development of tolerance to 4-(2-hydroxyphenyl)-N-prop-2-enylpiperazine-1-carboxamide receptor antagonists, which are commonly used as anesthetics.
属性
IUPAC Name |
4-(2-hydroxyphenyl)-N-prop-2-enylpiperazine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N3O2/c1-2-7-15-14(19)17-10-8-16(9-11-17)12-5-3-4-6-13(12)18/h2-6,18H,1,7-11H2,(H,15,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KOSSFEGVMTYOKP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCNC(=O)N1CCN(CC1)C2=CC=CC=C2O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[3-chloro-2-oxo-5-(trifluoromethyl)pyridin-1-yl]-N-prop-2-enylacetamide](/img/structure/B7455145.png)
![N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-[(5-methyl-1,2-oxazol-3-yl)oxy]acetamide](/img/structure/B7455152.png)

![4-[2-[3-(4-Fluorophenyl)-4-oxoquinazolin-2-yl]sulfanylethoxy]benzonitrile](/img/structure/B7455174.png)
![2-[2-(1-Methylpyrrol-2-yl)-2-oxoethyl]isoindole-1,3-dione](/img/structure/B7455179.png)
![7-[(3,4-Difluorophenoxy)methyl]-[1,3]thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B7455181.png)
![N-[2-(azepan-1-yl)acetyl]-1-methylpyrrole-2-carboxamide](/img/structure/B7455182.png)
![N-[1-(1-benzofuran-2-yl)ethyl]cyclobutanecarboxamide](/img/structure/B7455185.png)


![(Z)-3-(2,6-dimethylimidazo[2,1-b][1,3]thiazol-5-yl)-2-pyridin-2-ylprop-2-enenitrile](/img/structure/B7455205.png)
![2-[(11-Methyl-12-oxo-7-thia-9,11-diazatricyclo[6.4.0.02,6]dodeca-1(8),2(6),9-trien-10-yl)sulfanyl]propanenitrile](/img/structure/B7455216.png)
![2-[(2,5-Dimethylanilino)methyl]-7-methylpyrido[1,2-a]pyrimidin-4-one](/img/structure/B7455223.png)
